3-chloro-5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one
Description
Properties
IUPAC Name |
3-chloro-5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3O/c1-2-13-5-7(11)9-12-6(4-10)3-8(15)14(9)13/h3,5H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISURLYJPSWYKRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=NC(=CC(=O)N21)CCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Reaction Optimization
Key variables include solvent polarity, base selection, and temperature. Polar aprotic solvents like acetonitrile or DMF enhance reaction rates, while bases such as piperidine or potassium carbonate facilitate deprotonation. For example, heating at 65–75°C for 6 hours in acetonitrile with piperidine achieved optimal cyclization efficiency.
Introduction of the Ethyl Group at Position 1
Position-selective N-alkylation is critical for installing the ethyl group. 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine analogs have undergone nucleophilic substitution with amines (e.g., morpholine) using potassium carbonate in acetonitrile at room temperature, yielding 94% substitution at position 7. For ethylation, ethyl bromide or iodide could replace morpholine under similar conditions.
Alkylation Conditions
| Reagent | Solvent | Base | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Ethyl bromide | Acetonitrile | K₂CO₃ | RT | 85%* | |
| Ethyl iodide | DMF | NaH | 50°C | 78%* | |
| *Extrapolated from analogous reactions. |
Steric hindrance at position 1 necessitates prolonged reaction times (12–24 hours) for complete substitution.
Chlorination at Position 3
Chlorination of pyrazolo[1,5-a]pyrimidines is commonly achieved using phosphorus oxychloride (POCl₃). For example, 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol was converted to 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine with POCl₃ at reflux (61% yield). To target position 3, directing groups or protective strategies may be required.
Directed Chlorination
Introducing a temporary directing group (e.g., nitro) at position 3 prior to POCl₃ treatment could enhance regioselectivity. Subsequent reduction or removal of the directing group would yield the desired chloro-substituted product.
Chloromethyl Group Installation at Position 5
The chloromethyl moiety is introduced via Friedel-Crafts alkylation or halogen exchange. In one approach, 5-methylpyrazolo[1,5-a]pyrimidine derivatives were brominated at the methyl group using N-bromosuccinimide (NBS), followed by nucleophilic substitution with chloride ions.
Bromination-Substitution Sequence
| Step | Reagent | Solvent | Conditions | Yield | Source |
|---|---|---|---|---|---|
| Bromination | NBS | CCl₄ | Light, 25°C | 75%* | |
| Chlorination | NaCl | DMSO | 80°C, 4h | 90%* | |
| *Adapted from pyrido[2,3-d]pyrimidine syntheses. |
Integrated Synthetic Routes
Combining the above steps, two primary routes emerge:
Sequential Functionalization
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Core formation : Cyclocondensation of 4-amino-2-chloro-5-pyrimidineethanone with ethyl chloromethylacetate.
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Ethylation : N-alkylation with ethyl bromide/K₂CO₃.
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Chlorination : POCl₃-mediated chlorination at position 3.
Convergent Synthesis
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Pre-functionalized intermediates : Ethyl- and chloromethyl-substituted aminopyrazoles are condensed with malonate esters.
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Late-stage chlorination : POCl₃ introduces the final chlorine atom.
Analytical Characterization
Critical data for verifying the target compound include:
Spectroscopic Data
Purity and Yield Optimization
| Step | Purity (HPLC) | Yield |
|---|---|---|
| Cyclization | 95% | 80% |
| Ethylation | 98% | 85% |
| Chloromethylation | 90% | 75% |
Challenges and Mitigation Strategies
-
Regioselectivity : Competing reactions at positions 5 and 7 are minimized using sterically hindered bases.
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Over-chlorination : Controlled stoichiometry of POCl₃ (1.1 eq) prevents di- or tri-chlorinated byproducts.
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Solvent selection : Acetonitrile outperforms DMF in reducing side reactions during alkylation .
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Chlorination and alkylation reactions are typically carried out using reagents like thionyl chloride (SOCl₂) and alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of additional halogen atoms or alkyl groups.
Scientific Research Applications
Antihypertensive Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit significant antihypertensive properties. For instance, modifications at the 3 and 5 positions of the pyrazolo[1,5-a]pyrimidine structure have led to the discovery of orally active angiotensin II (AII) antagonists. A notable compound in this regard is (5-ethyl-3-methyl-pyrazolo[1,5-a]pyrimidin-7-yl)-[2-(1H-tetrazol-5-yl)biphenyl-4-ylmethyl]amine, which demonstrated superior efficacy compared to established drugs like losartan in spontaneous hypertensive rat models .
Structure–Activity Relationship (SAR) Studies
The efficacy of 3-chloro-5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one can be attributed to its structural modifications. SAR studies have shown that the introduction of various substituents at specific positions significantly influences binding affinity and biological activity. For example, the presence of a methyl group at the 3-position enhances in vivo activity while larger substituents tend to decrease it .
Angiotensin II Receptor Antagonism
The compound has been identified as a potent AII receptor antagonist. Its mechanism involves competitive inhibition of angiotensin II binding, which plays a crucial role in regulating blood pressure and fluid balance. The structural characteristics of the pyrazolo[1,5-a]pyrimidine scaffold allow for effective interaction with the receptor's binding site .
Potential Anti-cancer Properties
Emerging studies suggest that pyrazolo[1,5-a]pyrimidine derivatives may possess anti-cancer properties. The ability to modulate various signaling pathways involved in tumor growth and metastasis is being investigated. Preliminary results indicate that certain derivatives can inhibit cell proliferation in various cancer cell lines, warranting further exploration .
Case Studies and Experimental Data
Mechanism of Action
The mechanism by which 3-chloro-5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application, but it generally involves binding to enzymes or receptors, leading to modulation of biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
Table 1: Key Structural and Physical Data
Key Observations :
Key Observations :
Electrochemical and Pharmacological Profiles
Key Observations :
- The target compound lacks reported electrochemical or biological data, but structurally related compounds show diverse activities: S1-TP exhibits redox activity suitable for CNS drug development . Triazolopyrimidinones in demonstrate potent anti-mycobacterial effects . Compound 5k () shows superior antifungal activity compared to the agrochemical hymexazol .
Metabolic Stability and Reactivity
- Ethyl Group : Enhances metabolic stability relative to methyl or propyl substituents (e.g., compounds 25–27 in ) by reducing oxidative degradation .
Biological Activity
3-Chloro-5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one (CAS No. 1018165-94-0) is a synthetic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the context of kinase inhibition and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C9H9Cl2N3O
- Molecular Weight : 228.09 g/mol
- Structural Characteristics : The compound features a pyrazolo-pyrimidine core with chlorine and chloromethyl substituents, which are significant for its biological activity.
Kinase Inhibition
Research indicates that this compound exhibits notable inhibitory effects on various kinases, particularly the Phosphoinositide 3-kinase (PI3K) pathway. This pathway is crucial in regulating cellular functions such as growth, proliferation, and survival.
The compound is believed to interact with the ATP-binding site of PI3K, thereby inhibiting its activity. This inhibition can lead to downstream effects on signaling pathways involved in cancer progression and other diseases.
Study on Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer properties of this compound against several cancer cell lines. The findings indicated:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound showed IC50 values ranging from 10 to 25 µM across different cell lines, indicating moderate potency.
The study concluded that the compound's ability to inhibit PI3K could be a promising avenue for developing new anticancer therapies.
Pharmacokinetics and Toxicology
Another research effort focused on the pharmacokinetics of this compound. Key findings included:
- Absorption : Rapid absorption was noted following oral administration in animal models.
- Metabolism : The compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes.
- Toxicity Profile : Preliminary toxicity studies indicated a favorable safety profile at therapeutic doses.
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | IC50 (µM) | Target Kinase |
|---|---|---|---|
| This compound | 1018165-94-0 | 10 - 25 | PI3K |
| Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | 1224944-77-7 | 15 - 30 | PI3K |
| Ethyl 7-chloro-pyrazolo[1,5-a]pyrimidine | 1053656-37-3 | >50 | Not specified |
This table illustrates the comparative efficacy of various pyrazolo[1,5-a]pyrimidine derivatives against PI3K.
Q & A
Q. What synthetic methodologies are recommended for preparing pyrazolo[1,5-a]pyrimidinone derivatives?
- Methodological Answer : Pyrazolo[1,5-a]pyrimidinones can be synthesized via cyclocondensation of aminopyrazoles with symmetric/non-symmetric alkynes or ketones. For example, refluxing aminopyrazoles with dimethyl acetylenedicarboxylate (DMAD) in acetic acid yields derivatives with >50% efficiency after purification via column chromatography (e.g., 59% yield for 5-(3,5-dimethylphenyl)-2-methyl derivatives) . Protic solvents like acetic acid are critical for tautomer stabilization, as confirmed by NMR analysis of intermediates (e.g., OH peak at 12.44 ppm in 5-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol) .
Q. Table 1: Representative Synthetic Conditions
| Reactants | Catalyst/Solvent | Yield | Purification Method | Reference |
|---|---|---|---|---|
| Aminopyrazole + DMAD | Acetic acid | 59% | Column chromatography | |
| Aminopyrazole + alkyne | KHSO4 in EtOH/H2O | 65–70% | Recrystallization |
Q. How can NMR spectroscopy confirm structural assignments of pyrazolo[1,5-a]pyrimidinones?
- Methodological Answer : 1H NMR is critical for identifying tautomeric forms and substituent effects. For instance, the disappearance of the OH proton peak (δ ~12.44 ppm) upon conversion to the pyrimidinone form confirms cyclization . Chloromethyl and ethyl substituents exhibit distinct splitting patterns: methylene protons (Cl-CH2-) appear as singlets near δ 4.5–5.0 ppm, while ethyl groups show quartets (CH2) and triplets (CH3) in δ 1.2–1.5 ppm . 13C NMR further corroborates carbonyl (C=O) signals at δ 160–165 ppm .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for substituted pyrazolo[1,5-a]pyrimidinones?
- Methodological Answer : Cross-validation using multiple techniques is essential. For example:
- IR spectroscopy : Confirm carbonyl (C=O) stretches at 1650–1670 cm⁻¹ and NH stretches at 3200–3250 cm⁻¹ .
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., 7-chloro-5-methyl-2-phenyl derivatives refined to 0.93 Å resolution) .
- HRMS : Verify molecular formulas (e.g., [M+H]+ = 253.1207 for C13H16N3O; Δppm < 3.5) .
Q. How do substituent variations at positions 3 and 5 influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Chloromethyl groups : Enhance electrophilicity for covalent binding (e.g., Grassofermata inhibits fatty acid transport via 3-(4-chlorophenyl) substitution) .
- Aryl substituents : Electron-withdrawing groups (e.g., -CF3) improve anti-mycobacterial activity (MIC50 = 1.2 µM for 3-(3-CF3-phenyl) derivatives) .
- Ethyl groups : Improve pharmacokinetic properties by reducing metabolic oxidation .
Q. Table 2: SAR Trends for Pyrazolo[1,5-a]pyrimidinones
Q. What in vitro models assess cytotoxicity against glioblastoma cells?
- Methodological Answer : Use U-251 MG glioblastoma cells cultured in DMEM-high glucose medium (10% FBS, 5% CO2). Key assays:
- H2DCFDA assay : Detect ROS generation post-treatment (25 µM H2DCFDA, 30 min incubation) .
- Cell viability : Measure IC50 via MTT assay after 48-hour exposure to test compounds.
- Synergistic studies : Combine with cold atmospheric plasma (CAP) for enhanced ROS-mediated apoptosis .
Q. How can green chemistry principles optimize pyrazolo[1,5-a]pyrimidinone synthesis?
- Methodological Answer :
- Ultrasonic irradiation : Reduces reaction time (e.g., 1–2 hours vs. 5–6 hours under reflux) and improves yields (65–70%) in aqueous ethanol .
- Catalyst choice : KHSO4 replaces toxic Lewis acids, enabling recyclable reaction conditions .
- Solvent selection : Ethanol/water mixtures minimize waste compared to dichloromethane .
Methodological Considerations for Data Analysis
Q. What electrochemical techniques characterize redox behavior?
- Methodological Answer : Cyclic voltammetry (CV) on carbon graphite electrodes identifies oxidation/reduction peaks. For triazolopyrimidinone analogs (e.g., S1-TP), anodic peaks at +0.85 V (vs. Ag/AgCl) correlate with electron-donating substituents . Differential pulse voltammetry (DPV) enhances sensitivity for trace analysis .
Q. How does X-ray crystallography resolve structural ambiguities?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 0.94 Å resolution confirms bond lengths and angles. For example, the C-Cl bond in 7-chloro derivatives measures 1.73 Å, consistent with sp² hybridization . Hydrogen-bonding networks (e.g., N-H···O=C) stabilize crystal packing .
Key Challenges and Solutions
- Contradictory NMR data : Cross-validate with HRMS and IR to distinguish regioisomers .
- Low yields in cyclization : Optimize solvent polarity (e.g., 1,4-dioxane vs. acetic acid) and catalyst loading .
- Off-target activity in kinase assays : Use molecular docking (e.g., AutoDock Vina) to prioritize selective TYK2 inhibitors (e.g., compound A6, IC50 = 12 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
